Bromoacetic acid-d3 is commonly used as an internal standard in mass spectrometry (MS) . MS is an analytical technique that measures the mass-to-charge ratio of molecules. An internal standard is a compound added to a sample in a known amount to help researchers accurately quantify the target analytes (compounds of interest) in the sample.
Bromoacetic acid-d3 is well-suited for this role because it possesses several desirable characteristics:
Bromoacetic acid-d3 can also serve as a precursor in the synthesis of various organic compounds. A precursor is a starting material used to create a more complex molecule.
Bromoacetic acid-d3 can be used as a building block in the synthesis of:
Bromoacetic acid-d3, also known as bromotrideuterioacetic acid, is a deuterated derivative of bromoacetic acid. Its chemical formula is and it has a CAS number of 14341-48-1. This compound features three deuterium atoms replacing hydrogen in the acetic acid structure, which enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy and other analytical techniques. The compound is characterized by its high reactivity due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions.
Bromoacetic acid-d3 itself doesn't have a specific mechanism of action in biological systems. Its primary function lies in mass spectrometry, where its mass shift compared to the non-deuterated version allows for accurate mass determination of other analytes in the sample [, , ].
The presence of deuterium atoms in bromoacetic acid-d3 affects its mass without significantly altering its chemical properties. This allows it to behave similarly to the unlabeled molecule in the ionization process within the mass spectrometer, providing a reference point for accurate mass measurement of other compounds in the same sample.
Bromoacetic acid-d3 shares the safety hazards associated with bromoacetic acid. It is a corrosive and toxic compound that can irritate skin, eyes, and respiratory system []. Standard laboratory safety protocols for handling hazardous chemicals should be followed when working with bromoacetic acid-d3.
The synthesis of bromoacetic acid-d3 typically involves:
Bromoacetic acid-d3 finds applications in various fields:
Studies involving bromoacetic acid-d3 often focus on its interactions with biological molecules. Its isotopic labeling allows for precise tracking in metabolic pathways, providing insights into enzyme kinetics and substrate interactions. Additionally, research has indicated that halogenated acetic acids can interact with proteins and enzymes, potentially influencing their activity through covalent modification.
Bromoacetic acid-d3 shares similarities with several related compounds, each possessing unique characteristics:
Compound Name | CAS Number | Unique Features |
---|---|---|
Bromoacetic Acid | 79-08-3 | Non-deuterated version; widely used in organic synthesis. |
Chloroacetic Acid | 79-11-8 | Contains chlorine instead of bromine; used similarly but less toxic. |
Iodoacetic Acid | 632-79-1 | Contains iodine; often used in biochemical applications but more reactive. |
Fluoroacetic Acid | 375-18-2 | Contains fluorine; highly toxic and used in pest control. |
Bromoacetic acid-d3's uniqueness lies in its stable isotopic composition, making it particularly valuable for analytical purposes without altering the reactivity profile significantly compared to its non-deuterated form.
Corrosive;Acute Toxic;Irritant;Environmental Hazard